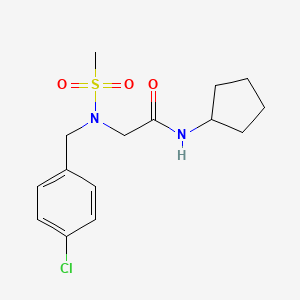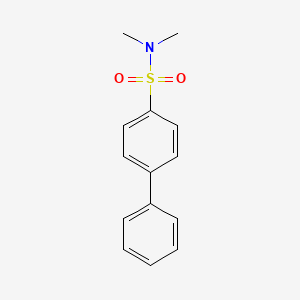![molecular formula C15H15N3O2 B5864459 N'-{[(3,4-dimethylphenyl)carbonyl]oxy}pyridine-3-carboximidamide](/img/structure/B5864459.png)
N'-{[(3,4-dimethylphenyl)carbonyl]oxy}pyridine-3-carboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-{[(3,4-dimethylphenyl)carbonyl]oxy}pyridine-3-carboximidamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridine ring substituted with a carboximidamide group and a 3,4-dimethylphenyl carbonyl group, making it a unique molecule for study.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[(3,4-dimethylphenyl)carbonyl]oxy}pyridine-3-carboximidamide typically involves the reaction of 3,4-dimethylbenzoic acid with pyridine-3-carboximidamide under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbonyl-oxy linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反応の分析
Types of Reactions
N’-{[(3,4-dimethylphenyl)carbonyl]oxy}pyridine-3-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Medicine: The compound could be investigated for its potential therapeutic properties.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism by which N’-{[(3,4-dimethylphenyl)carbonyl]oxy}pyridine-3-carboximidamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The exact mechanism would depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Similar compounds to N’-{[(3,4-dimethylphenyl)carbonyl]oxy}pyridine-3-carboximidamide include:
- N’-{[(3,4-dimethoxyphenyl)carbonyl]oxy}pyridine-2-carboximidamide
- N’-{[(3,4-dimethylphenyl)carbonyl]oxy}pyridine-2-carboximidamide
Uniqueness
What sets N’-{[(3,4-dimethylphenyl)carbonyl]oxy}pyridine-3-carboximidamide apart is its specific substitution pattern and the presence of both a carboximidamide and a 3,4-dimethylphenyl carbonyl group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research .
特性
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 3,4-dimethylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-10-5-6-12(8-11(10)2)15(19)20-18-14(16)13-4-3-7-17-9-13/h3-9H,1-2H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAXOINAGUJFJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)ON=C(C2=CN=CC=C2)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)O/N=C(/C2=CN=CC=C2)\N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[3-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5864388.png)

![2-{[2-(1,3-THIAZOL-4-YL)-1,3-BENZODIAZOL-1-YL]METHYL}BENZONITRILE](/img/structure/B5864409.png)

![2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-6-nitro-1,3-benzothiazole](/img/structure/B5864425.png)
![(Z)-[AMINO(3-METHYLPHENYL)METHYLIDENE]AMINO 2-(4-BROMO-3-METHYLPHENOXY)ACETATE](/img/structure/B5864433.png)

![N-{4-[(diethylamino)carbonyl]phenyl}-4-methylbenzamide](/img/structure/B5864436.png)
![4-[(4-methoxy-1-naphthyl)methylene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5864440.png)
![1-[4-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]phenyl]propan-1-one](/img/structure/B5864444.png)
![3-(2-oxo-2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B5864449.png)



